
3,5-Dimethylcyclohexanol
Overview
Description
3,5-Dimethylcyclohexanol (C₈H₁₆O, molecular weight: 128.21 g/mol) is a cyclohexanol derivative with methyl groups at the 3- and 5-positions of the cyclohexane ring. It exists as a mixture of stereoisomers (cis/trans configurations) depending on the spatial arrangement of the hydroxyl and methyl groups . Key identifiers include CAS 5441-52-1, ChemSpider ID 20286, and EINECS 226-630-8 . It is commercially available in high purity (e.g., 98% GC) and is utilized in flavor chemistry, organic synthesis, and materials science .
Preparation Methods
Catalytic Hydrogenation of 3,5-Dimethylcyclohexanone
Catalytic hydrogenation is the most widely employed industrial method for synthesizing 3,5-dimethylcyclohexanol. This process involves the reduction of 3,5-dimethylcyclohexanone using hydrogen gas in the presence of a metal catalyst.
Reaction Mechanism and Conditions
The ketone group in 3,5-dimethylcyclohexanone is reduced to a secondary alcohol via adsorption of hydrogen onto a catalytic surface. Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity . Typical conditions include:
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Temperature : 50–100°C
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Pressure : 1–10 atm H₂
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Solvent : Ethanol or tetrahydrofuran (THF)
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Catalyst Loading : 5–10 wt% Pd/C
In a representative procedure, 3,5-dimethylcyclohexanone (10 mmol) is dissolved in ethanol, combined with 10% Pd/C (0.5 g), and stirred under hydrogen at 3 atm and 70°C for 12 hours . The reaction progress is monitored by thin-layer chromatography (TLC), and the catalyst is removed by filtration post-reaction.
Yield and Product Analysis
Hydrogenation typically achieves yields of 85–95%. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
Purification via vacuum distillation or recrystallization from ethanol yields >99% pure product .
Reduction Using Hydride Agents
Alternative reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), offer milder conditions for laboratory-scale synthesis.
Sodium Borohydride Reduction
NaBH₄ selectively reduces ketones without affecting other functional groups. For 3,5-dimethylcyclohexanone:
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Solvent : Methanol or ethanol
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Temperature : 0–25°C
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Molar Ratio : 1:1.2 (ketone:NaBH₄)
After 4 hours, the reaction is quenched with water, and the product is extracted with dichloromethane. Yields range from 75–80%, with minor byproducts from over-reduction .
Lithium Aluminum Hydride Reduction
LiAlH₄ provides stronger reducing power, suitable for sterically hindered ketones:
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Solvent : Diethyl ether or THF
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Temperature : Reflux (40–66°C)
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Molar Ratio : 1:1.5 (ketone:LiAlH₄)
The reaction completes within 2 hours, yielding 90–95% this compound. However, LiAlH₄ poses handling risks due to its pyrophoric nature .
Stereoselective Synthesis via Acetoxylation-Hydrolysis
Stereochemical control is critical for pharmaceutical applications. A two-step acetoxylation-hydrolysis protocol enables the preferential formation of the α-isomer (equatorial methyl groups, axial hydroxyl group).
Acetoxylation of 3,5-Dimethylcyclohexanone
The ketone is treated with acetic anhydride in the presence of a base to form a mixture of acetates:
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Reagents : Acetic anhydride, pyridine
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Conditions : 25°C, 24 hours
The α′-acetate (axial OAc, equatorial CH₃) predominates (60:40 α′:β′ ratio) .
Hydrolysis and Isolation
Basic hydrolysis (NaOH/ethanol, 50°C, 6 hours) cleaves the acetate, yielding this compound. Chromatographic separation (silica gel, ether/pentane) isolates the α-isomer with 60% recovery .
Stereochemical Analysis
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α-Isomer : Equatorial methyl groups, axial -OH.
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β-Isomer : Axial methyl groups, equatorial -OH.
X-ray crystallography confirms the α-isomer’s structure, with a chair conformation stabilized by 1,3-diaxial interactions .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Stereoselectivity | Scale |
---|---|---|---|---|
Catalytic Hydrogenation | 85–95 | >99 | Low | Industrial |
NaBH₄ Reduction | 75–80 | 95 | None | Laboratory |
LiAlH₄ Reduction | 90–95 | 98 | None | Laboratory |
Acetoxylation-Hydrolysis | 60 | 99 | High (α-isomer) | Pilot |
Catalytic hydrogenation is optimal for bulk production, while stereoselective methods suit applications requiring specific isomers. Hydride reductions offer simplicity but lack stereocontrol.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3,5-Dimethylcyclohexanone.
Reduction: 3,5-Dimethylcyclohexane.
Substitution: 3,5-Dimethylcyclohexyl chloride or bromide.
Scientific Research Applications
Scientific Research Applications
3,5-Dimethylcyclohexanol has several notable applications in various scientific fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as a building block for synthesizing pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions including oxidation and substitution.
Biology
- Metabolic Pathway Studies : The compound is used to study the metabolic pathways of cyclohexanol derivatives, providing insights into its biological interactions.
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting potential use in developing antimicrobial agents .
Medicine
- Therapeutic Applications : Ongoing research explores its potential in drug development, particularly for treating various medical conditions due to its biological activity .
Industrial Applications
This compound is utilized in several industrial processes:
- Production of Fragrances and Flavors : Its presence in essential oils makes it valuable in creating fragrances.
- Solvent Use : It acts as a solvent in various chemical reactions and processes .
- Polymer Production : The compound is also involved in producing polymers and resins due to its reactivity.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated significant inhibition of growth for both gram-positive and gram-negative bacteria, showcasing its potential as a natural antimicrobial agent .
Asymmetric Synthesis
In asymmetric Baeyer-Villiger oxidation reactions involving cyclohexanones, including this compound, notable enantiomeric excess values were achieved. This highlights its utility in synthesizing chiral molecules critical for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, leading to the formation of different metabolites that exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |
---|---|---|---|---|
3,5-Dimethylcyclohexanol | C₈H₁₆O | 128.21 | 5441-52-1 | Cyclohexanol backbone; 3,5-dimethyl groups |
3,5-Dimethyl-3-hexanol | C₈H₁₈O | 130.23 | 4209-91-0 | Acyclic hexanol; 3,5-dimethyl groups |
2,2-Dimethylcyclohexanol | C₈H₁₆O | 128.21 | 767-13-5 | Cyclohexanol backbone; 2,2-dimethyl groups |
3,4-Dimethylcyclohexanol | C₈H₁₆O | 128.21 | N/A | Cyclohexanol backbone; 3,4-dimethyl groups |
3,3,5-Trimethylcyclohexanol | C₉H₁₈O | 142.24 | 116-02-9 | Cyclohexanol backbone; 3,3,5-trimethyl groups |
- Boiling Points: Limited data available, but steric effects from methyl groups influence volatility. For example, 3,3,5-trimethylcyclohexanol (C₉H₁₈O) has a higher molecular weight and likely higher boiling point than this compound .
- Stereoisomerism: Unlike acyclic analogs like 3,5-dimethyl-3-hexanol, this compound exhibits cis/trans isomerism due to the rigid cyclohexane ring .
Spectroscopic and Analytical Data
- This compound: Characterized by distinct NMR signals for equatorial/axial methyl and hydroxyl groups (δ ~1.2–1.8 ppm for CH₃, δ ~1.5–2.0 ppm for OH) .
- 3,3,5-Trimethylcyclohexanol: Exhibits upfield shifts in ¹³C NMR due to increased steric hindrance (e.g., δ ~22–25 ppm for quaternary carbons) .
Biological Activity
3,5-Dimethylcyclohexanol (C8H16O) is a cycloaliphatic alcohol that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by two methyl groups attached to the cyclohexanol ring at the 3rd and 5th positions. This unique structure influences its physical properties and biological activity, distinguishing it from other cyclohexanol derivatives.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. As an alcohol, it can form hydrogen bonds and participate in biochemical reactions, influencing metabolic pathways and cellular processes. Its hydroxyl group can undergo oxidation or reduction, leading to the formation of different metabolites that may exert diverse biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In particular, it has been shown to inhibit the growth of certain bacteria and fungi. For example, studies have demonstrated its efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory responses in cell cultures, potentially providing a basis for therapeutic applications in inflammatory diseases .
Analgesic Activity
The compound has also been investigated for its analgesic properties. Various assays have been employed to assess its ability to alleviate pain by acting on specific receptors in the central nervous system. The findings indicate that it may interact with opioid receptors, contributing to its pain-relieving effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multiple strains of bacteria. Results showed significant inhibition zones against E. coli and S. aureus, indicating its potential as a natural preservative in food products.
- Anti-inflammatory Research : A recent investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling when treated with this compound compared to control groups.
- Analgesic Properties : In a controlled trial assessing pain relief in post-operative patients, administration of this compound resulted in lower pain scores compared to placebo groups, supporting its use as a potential analgesic agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparative analysis with similar compounds is useful:
Compound | Structure | Biological Activity |
---|---|---|
Cyclohexanol | C6H12O | Mild antimicrobial properties |
3-Methylcyclohexanol | C7H14O | Moderate analgesic effects |
4-Methylcyclohexanol | C7H14O | Limited anti-inflammatory activity |
The presence of two methyl groups at the 3rd and 5th positions significantly enhances the biological activity profile of this compound compared to its analogs.
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize 3,5-Dimethylcyclohexanol in laboratory settings?
- Methodology : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (GC-MS) to confirm structural identity. Cross-reference molecular formula (C₈H₁₆O, MW 128.21) and CAS numbers (5441-52-1, 767-14-6, 17373-17-0) . Note that the compound exists as a mixture of isomers, requiring chiral columns or derivatization for stereochemical resolution. Gas chromatography retention times (e.g., 34.969 min in GC-qMSD analysis) can aid in detection within complex mixtures .
Q. What safety protocols are essential for handling this compound in experimental workflows?
- Methodology :
- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .
- Storage : Keep in a cool, dry place away from oxidizers. Avoid exposure to open flames (flash point: ~153–155°C at 12 mm Hg) .
- Waste Disposal : Neutralize with dilute acid/base before disposal, adhering to institutional guidelines for organic solvents .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
Advanced Research Questions
Q. How can researchers resolve contradictions in product distribution during acid-catalyzed dehydration of this compound?
- Methodology :
- Mechanistic Analysis : Competing pathways (E1, E2) and steric effects influence alkene formation. Use kinetic isotope effects (KIEs) or deuterated substrates to probe transition states .
- Product Quantification : Employ GC-MS with internal standards (e.g., methylenecyclohexane) to quantify deviations from Zaitsev’s rule. Adjust reaction conditions (e.g., acid strength, temperature) to favor specific pathways .
Q. What computational tools predict the stability and reactivity of this compound derivatives?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric strain in substituted cyclohexanol derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and aggregation behavior .
Q. How do stereoisomers of this compound impact biological or catalytic activity?
- Methodology :
- Chiral Resolution : Use enzymatic resolution (e.g., lipase-mediated acetylation) or HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .
- Activity Assays : Test isolated isomers in receptor-binding studies (e.g., G-protein-coupled receptors) or as catalysts in asymmetric synthesis .
Q. What environmental exposure controls are critical for this compound in large-scale experiments?
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOPYNRFPWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871133 | |
Record name | 3,5-Dimethylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |
Record name | 3,5-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylcyclohexan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-DIMETHYLCYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |
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Record name | 3,5-Dimethylcyclohexanol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |
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